N-Cyclopentyl-5-fluoro-2-nitroaniline
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Overview
Description
N-Cyclopentyl-5-fluoro-2-nitroaniline is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . It is characterized by the presence of a cyclopentyl group, a fluorine atom, and a nitro group attached to an aniline ring. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline typically involves the nitration of N-Cyclopentyl-5-fluoroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the fluorine atom.
Major Products Formed
Reduction: The major product is N-Cyclopentyl-5-amino-2-nitroaniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
N-Cyclopentyl-5-fluoro-2-nitroaniline is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2-nitroaniline: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
N-Cyclopentyl-5-fluoroaniline:
Uniqueness
N-Cyclopentyl-5-fluoro-2-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Properties
IUPAC Name |
N-cyclopentyl-5-fluoro-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSDNDIJOYWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734384 |
Source
|
Record name | N-Cyclopentyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250834-99-1 |
Source
|
Record name | N-Cyclopentyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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